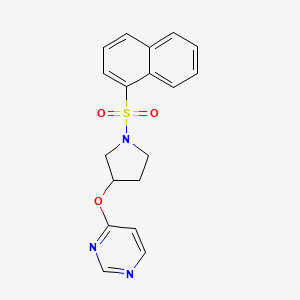
4-((1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyrimidine, a six-membered ring with two nitrogen atoms. The compound also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyrimidine rings would likely contribute to the compound’s polarity, while the naphthalene moiety would contribute to its aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the naphthalene moiety might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, aromaticity, and the presence of any functional groups .Scientific Research Applications
Organocatalysis in Asymmetric Synthesis
A study by Syu et al. (2010) demonstrates the use of a related naphthalene-sulfonyl compound as an organocatalyst in the Michael addition of ketones to nitroolefins. This catalyst, featuring a pyrrolidine and a sulfone moiety, shows high catalytic activity and stereoselectivity in aqueous conditions without any additives, achieving up to 99% yield and 98% enantiomeric excess (Syu, Tzu-Ting Kao, & Wenwei Lin, 2010).
Antimicrobial and Antineoplastic Activities
Chioma et al. (2018) synthesized a pyrimidine-based ligand and its metal complexes, which were evaluated for their antimicrobial activities. The study found that these complexes showed mild to very good antimicrobial results, with the Mn(II) complex displaying the best activity. Additionally, molecular docking studies indicated significant binding affinity with drug targets, suggesting potential pharmaceutical applications (Chioma et al., 2018).
Conducting Polymers and Electronic Applications
Sotzing et al. (1996) explored derivatized bis(pyrrol-2-yl) arylenes, including a naphthalene derivative, for electropolymerization into conducting polymers. These materials exhibit low oxidation potentials and are stable in their conducting form, suggesting applications in electronic devices (Sotzing, Reynolds, & Katritzky et al., 1996).
Thermodynamic Parameters in Organic Chemistry
Bhesaniya and Baluja (2014) studied novel pyrimidine derivatives, focusing on their dissociation constants and thermodynamic parameters across different temperatures. This research aids in understanding the fundamental properties of such compounds in organic synthesis and material science (Bhesaniya & Baluja, 2014).
CDK2 Inhibition for Cancer Therapy
Abdel-Rahman et al. (2021) designed new pyridine, pyrazolopyridine, and furopyridine derivatives with naphthyl and thienyl moieties for CDK2 inhibition, demonstrating significant anti-proliferative activity against various cancer cell lines. This study suggests the therapeutic potential of these compounds in cancer treatment (Abdel-Rahman et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-25(23,17-7-3-5-14-4-1-2-6-16(14)17)21-11-9-15(12-21)24-18-8-10-19-13-20-18/h1-8,10,13,15H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRPHNJJMIOXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2692060.png)
![(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)
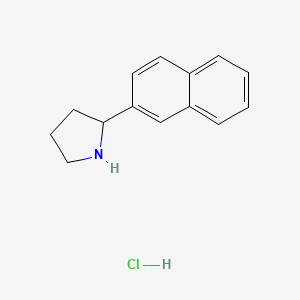
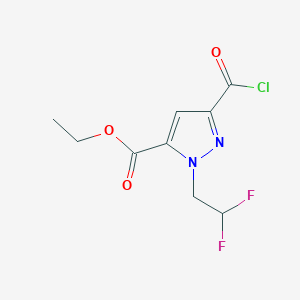
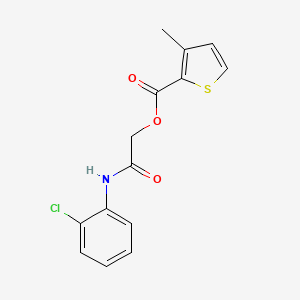

![N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2692071.png)
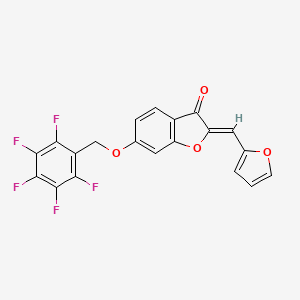
![Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate](/img/structure/B2692076.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2692077.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2692078.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2692080.png)
![(2,4-Dichlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2692081.png)